Methyl Methanethiosulfonate-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

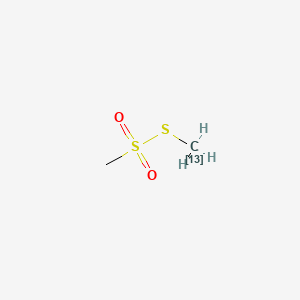

“Methyl Methanethiosulfonate-13C” (also known as “S-Methyl-13C methanethiosulfonate”, “MMTS-13C”, or “Methyl thionoate Methyl-13C”) is an organic compound with the chemical formula (CH3O)2SO2 . It is a colorless liquid with a pungent odor at room temperature .

Synthesis Analysis

While specific synthesis methods for “Methyl Methanethiosulfonate-13C” were not found in the search results, it is generally used as an organic synthesis reagent in chemical research . It is often used to incorporate 13C isotopes for carbon labeling .Molecular Structure Analysis

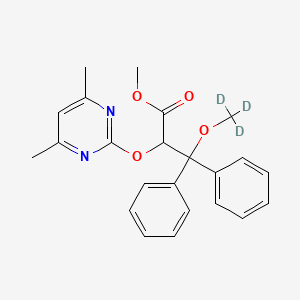

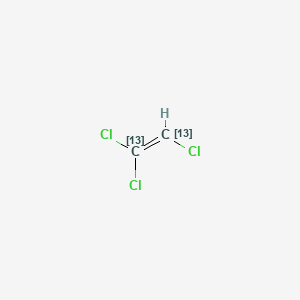

The linear formula for “Methyl Methanethiosulfonate-13C” is CH3SO2S13CH3 . The molecular weight is 127.19 .Chemical Reactions Analysis

“Methyl Methanethiosulfonate-13C” is used in nuclear magnetic resonance (NMR) analysis to study the structure of compounds, reaction kinetics, and metabolic pathways .Physical And Chemical Properties Analysis

“Methyl Methanethiosulfonate-13C” is a pale yellow oil . It has a density of 1.347 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Research

MMTS-13C is a sulfur-containing volatile organic compound . It is used in chemical research due to its unique properties. The compound has a linear formula of CH3SO2S13CH3 .

Biochemical Studies

MMTS-13C is used in biochemical studies as it can reversibly block cysteines and other sulfhydryl groups . This property enables the study of enzyme activation and other protein functions .

NMR Spectroscopy

MMTS-13C is suitable for use in bio NMR spectroscopy . NMR spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Anti-Oomycete Agent

MMTS-13C has been described as an efficient anti-oomycete agent . It shows promising perspectives for the control of the devastating potato late blight disease caused by Phytophthora infestans .

Toxicity Studies

MMTS-13C is used in toxicity studies . It has been found to exhibit non-negligible toxic effects on bacteria, nematodes, and plants .

Biocontrol Agents

Despite its toxicity, the strong anti-oomycete activity of MMTS-13C could still be exploited when naturally released at the site of infection by plant-associated microbes inoculated as biocontrol agents .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl Methanethiosulfonate-13C (MMTS-13C) primarily targets cysteines and other sulfhydryl groups . These targets play a crucial role in the structure and function of proteins, particularly enzymes. By interacting with these targets, MMTS-13C can influence enzyme activation and other protein functions .

Mode of Action

MMTS-13C interacts with its targets by reversibly blocking the sulfhydryl groups on cysteine side chains . This interaction results in the conversion of sulfhydryl groups into -S-S-CH3 . The reaction is reversible with reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl) phosphine hydrochloride (TCEP), which restore the free sulfhydryl .

Biochemical Pathways

The primary biochemical pathway affected by MMTS-13C involves thiol-dependent enzymes . By blocking the sulfhydryl groups, MMTS-13C can influence the activity of these enzymes, thereby affecting the biochemical pathways in which they are involved. The downstream effects of these changes can have significant impacts on various biological processes.

Result of Action

The molecular and cellular effects of MMTS-13C’s action primarily involve changes in the activity of thiol-dependent enzymes . By reversibly blocking the sulfhydryl groups of these enzymes, MMTS-13C can modulate their activity, leading to changes in the biochemical pathways they regulate.

Action Environment

The action, efficacy, and stability of MMTS-13C can be influenced by various environmental factors. For instance, the presence of reducing agents can reverse the blocking of sulfhydryl groups, thereby influencing the compound’s action . Furthermore, factors such as pH and temperature could potentially affect the stability of MMTS-13C.

Eigenschaften

IUPAC Name |

methylsulfonylsulfanyl(113C)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONNSVDNIRXKZ-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)S[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745989 |

Source

|

| Record name | S-(~13~C)Methyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1309943-60-9 |

Source

|

| Record name | S-(~13~C)Methyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.